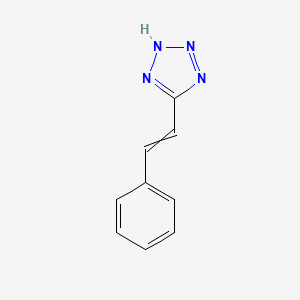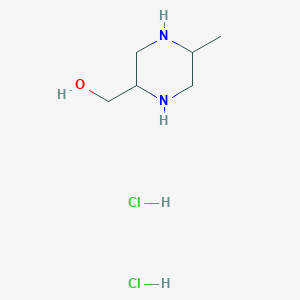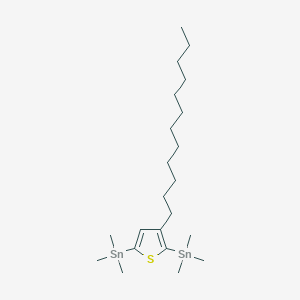![molecular formula C15H16N2O3S2 B12513822 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate CAS No. 820216-44-2](/img/structure/B12513822.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate is a chemical compound that combines an indole structure with a thiophene sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs catalytic systems such as nickel or palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings . These processes are designed to be efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with various biological receptors, leading to diverse pharmacological effects. For example, thiophene derivatives have been shown to inhibit enzymes and modulate receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate is unique due to its combination of an indole and thiophene sulfonate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
820216-44-2 |
|---|---|
Molekularformel |
C15H16N2O3S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] thiophene-2-sulfonate |
InChI |
InChI=1S/C15H16N2O3S2/c1-10(16)8-11-9-17-15-12(11)4-2-5-13(15)20-22(18,19)14-6-3-7-21-14/h2-7,9-10,17H,8,16H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
KZYFCPWGLOVVCS-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CC=CS3)N |
Kanonische SMILES |
CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CC=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B12513739.png)
![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
![[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12513746.png)


![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)
![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)


